molecular formula C13H22N4 B15057974 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine

1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine

Cat. No.: B15057974
M. Wt: 234.34 g/mol
InChI Key: RBXHIDKSPWAVQX-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine is a compound with a complex structure that includes a pyridine ring substituted with a methyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine typically involves multiple steps. One common method includes the reaction of 2-methyl-6-bromopyridine with 4-methylpiperazine under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine is unique due to its specific substitution pattern on the pyridine and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C13H22N4

Molecular Weight

234.34 g/mol

IUPAC Name

1-[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethanamine

InChI

InChI=1S/C13H22N4/c1-10(14)12-4-5-13(15-11(12)2)17-8-6-16(3)7-9-17/h4-5,10H,6-9,14H2,1-3H3

InChI Key

RBXHIDKSPWAVQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C)C(C)N

Origin of Product

United States

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